molecular formula C17H20N4O3 B2626909 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 1164529-91-2

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B2626909
M. Wt: 328.372
InChI Key: NYMXRBGACSWYHV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitumor Applications

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione and its derivatives have shown promise in antibacterial and antitumor applications. For instance, derivatives of this compound have demonstrated selective inhibition against certain bacterial strains, such as Proteus vulgaris, highlighting their potential in combating bacterial infections (Huang & Lee, 2011). Additionally, certain carboxamide derivatives have exhibited significant cytotoxic activity against various cancer cell lines, suggesting their potential as antitumor agents (Deady et al., 2003).

Synthetic and Structural Chemistry

The compound and its related structures have also contributed significantly to synthetic and structural chemistry. Their synthesis and crystal structure determination have provided insights into chemical bonding and molecular geometry, assisting in the understanding of their chemical behavior and potential reactivity (Qing-min et al., 2004).

Photochemistry and Photocatalysis

In the field of photochemistry and photocatalysis, derivatives of this compound have been utilized in light-induced reactions, showcasing their potential in green chemistry applications. For example, certain derivatives have been synthesized through visible-light-induced cross-dehydrogenative coupling reactions, underscoring their role in facilitating environmentally friendly chemical transformations (Tan et al., 2022).

Bioactive Molecule Development

The synthesis and evaluation of various derivatives of this compound have played a crucial role in the development of bioactive molecules. These studies have helped in the understanding of structure-activity relationships, paving the way for the design of more effective and selective bioactive compounds (Massry, 2003).

properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-8-12(2)10-13(9-11)21-17(24)20(5)16(23)15(18-21)14(22)6-7-19(3)4/h6-10H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMXRBGACSWYHV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

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